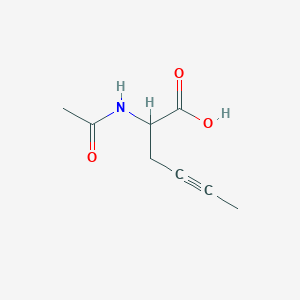

2-Acetamidohex-4-ynoic acid

Description

Significance of Alpha-Amino Acid Derivatives in Advanced Synthetic Chemistry

Alpha-amino acid derivatives are fundamental to modern synthetic chemistry, serving as crucial building blocks for a vast array of functional molecules and complex natural products. bldpharm.com Their importance extends beyond their role as constituents of peptides and proteins. Chemists utilize both natural and unnatural amino acid derivatives to construct novel molecular architectures with specific, designed properties. chemexpress.cnbldpharm.com

These derivatives are invaluable as synthetic intermediates. For instance, symmetric α-amino acid derivatives are employed in the synthesis of specialized peptides, including dimer-type and intramolecularly linked peptides. bldpharm.com Furthermore, the development of methods to create non-natural or "unusual" α-amino acids has greatly expanded the toolbox of medicinal chemists, allowing for the synthesis of unique peptide-based drugs and chiral catalysts. chemexpress.cnbldpharm.com The ability to functionalize these derivatives through methods like Pd-catalyzed reactions enables the introduction of various chemical groups, leading to a diverse range of compounds with potential applications in medicine and materials science. bldpharm.com

Overview of Unsaturated Amino Acids as Versatile Molecular Scaffolds

Unsaturated amino acids, characterized by the presence of double or triple bonds in their side chains, are highly valued as versatile molecular scaffolds in chemical biology and drug discovery. rsc.orgbldpharm.com The inclusion of reactive groups like alkenes and alkynes provides chemists with handles for further chemical modification, allowing for the construction of diverse and three-dimensional molecular structures. rsc.org

These scaffolds are particularly useful in lead-oriented synthesis, a strategy aimed at creating novel molecules with properties suitable for drug development. rsc.org The functional groups on these amino acid building blocks can be selectively reacted to form various cyclic and acyclic structures, providing a modular approach to generating libraries of compounds for screening. rsc.orgresearchgate.net For example, the alkyne group is of particular importance in "click chemistry," a set of powerful and reliable reactions that allow for the efficient joining of molecular pieces. This has significant implications for creating multifunctional architectures and modifying biomolecules for therapeutic and diagnostic purposes. researchgate.net

Research Trajectory and Significance of 2-Acetamidohex-4-ynoic Acid in Academic Contexts

While 2-Acetamidohex-4-ynoic acid is recognized as a useful research compound, extensive academic literature detailing its specific synthesis and applications is not widespread. Its significance in academic contexts is largely inferred from its distinct structural characteristics, which make it a promising candidate for several research applications. The compound is available from commercial suppliers, indicating its utility as a building block for more complex chemical syntheses.

The primary features of 2-Acetamidohex-4-ynoic acid are its N-acetylated alpha-amino acid structure and a hexanoic acid backbone containing a terminal alkyne. The N-acetyl group provides stability and modifies the compound's solubility and electronic properties compared to a free amine. The alpha-amino acid framework allows for its potential incorporation into peptide chains using standard synthesis techniques.

The most significant feature for modern biochemical research is the terminal alkyne group. This functional group is a key player in bioorthogonal chemistry, particularly in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions (CuAAC and SPAAC). This suggests that 2-Acetamidohex-4-ynoic acid could be used as a chemical reporter or a handle for attaching probes, tags, or other molecules to biological systems or complex molecular assemblies. For example, related alkynylated amino acids have been synthesized and used to create potent and selective enzyme inhibitors. rsc.org The synthesis of hex-5-ynoic acid, a structurally similar compound, highlights the utility of terminal alkynoic acids as synthons for biologically active metabolites. researchgate.net

Given these features, the research trajectory for a compound like 2-Acetamidohex-4-ynoic acid would likely involve its use as a specialized building block in the following areas:

Peptide and Peptidomimetic Synthesis: Incorporation into peptides to introduce a site for specific modification or to study structural and functional effects.

Bioorthogonal Labeling: Use as a tool in chemical biology to label and study proteins or other biomolecules in vitro and in vivo.

Drug Discovery: Serving as a precursor for the synthesis of more complex molecules with potential therapeutic activity, leveraging the reactivity of the alkyne group for diversification.

Chemical Compound Data

Below are the key identifiers and properties for 2-Acetamidohex-4-ynoic acid.

| Property | Value |

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| CAS Number | 104943-82-0 |

Structure

3D Structure

Properties

IUPAC Name |

2-acetamidohex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,5H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXKNPYESGNBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Acetamidohex 4 Ynoic Acid and Its Stereoisomers

Chemoenzymatic Synthetic Routes for Enantioselective Production

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions, offering an efficient pathway to enantiomerically pure compounds.

Biocatalytic Approaches Utilizing Acylase Enzymes

The enantioselective production of chiral amino acids can be effectively achieved through the kinetic resolution of a racemic mixture of N-acylamino acids using acylase enzymes. These enzymes, such as Acylase I from Aspergillus species, exhibit high stereoselectivity, hydrolyzing the N-acyl group of one enantiomer while leaving the other intact.

In the context of 2-acetamidohex-4-ynoic acid, a racemic mixture of N-acetyl-2-aminohex-4-ynoic acid would be subjected to the action of an acylase. The enzyme would selectively deacetylate the L-enantiomer to produce L-2-aminohex-4-ynoic acid, leaving the D-N-acetyl-2-aminohex-4-ynoic acid unreacted. The resulting mixture of the free amino acid and the N-acetylated amino acid can then be separated based on their different chemical properties. Subsequent acetylation of the isolated L-2-aminohex-4-ynoic acid would yield the desired L-2-acetamidohex-4-ynoic acid.

| Substrate | Enzyme | Product 1 | Product 2 | Stereoselectivity |

| rac-N-acetyl-2-aminohex-4-ynoic acid | Acylase I | L-2-aminohex-4-ynoic acid | D-N-acetyl-2-aminohex-4-ynoic acid | High |

Optimization of Enzymatic Reaction Conditions for Stereocontrol

The efficiency and stereoselectivity of the enzymatic resolution are highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, enzyme concentration, and substrate concentration. For acylase-catalyzed reactions, the pH is typically maintained in the neutral to slightly alkaline range (pH 7-8) to ensure optimal enzyme activity and stability. The temperature is generally kept in the range of 25-40 °C.

Metal ions, such as Co²⁺, can act as cofactors for some acylases and their addition to the reaction mixture can enhance the catalytic activity. The concentration of the enzyme and substrate must be carefully balanced to achieve a high conversion rate without causing substrate or product inhibition. Immobilization of the acylase on a solid support can also be employed to improve its stability and reusability, making the process more economically viable for large-scale production.

| Parameter | Optimal Range | Effect on Reaction |

| pH | 7.0 - 8.0 | Influences enzyme activity and stability |

| Temperature | 25 - 40 °C | Affects reaction rate and enzyme stability |

| Enzyme Conc. | Variable | Determines the rate of conversion |

| Substrate Conc. | Variable | Can lead to inhibition at high concentrations |

| Cofactors (e.g., Co²⁺) | mM range | May enhance enzyme activity |

Total Chemical Synthesis Approaches

Total chemical synthesis provides a versatile platform to access not only the natural L-enantiomer but also the D-enantiomer and other stereoisomers of 2-acetamidohex-4-ynoic acid, which are often important for structure-activity relationship studies.

Acetylation Strategies from Amino Acid Precursors

A straightforward method for the synthesis of 2-acetamidohex-4-ynoic acid involves the acetylation of the corresponding amino acid precursor, 2-aminohex-4-ynoic acid. nih.gov This precursor can be synthesized through various established routes. The acetylation of the amino group is typically achieved by reacting the amino acid with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The reaction is generally high-yielding and proceeds without racemization if mild conditions are employed.

For instance, reacting (S)-2-aminohex-4-ynoic acid with acetic anhydride in a suitable solvent system, such as a mixture of acetic acid and water or an organic solvent with a non-nucleophilic base, will afford (S)-2-acetamidohex-4-ynoic acid.

Alkyne Moiety Installation Methodologies

The introduction of the but-2-ynyl group at the α-position of a glycine (B1666218) equivalent is a key step in the synthesis of the amino acid backbone. One common strategy involves the alkylation of a nucleophilic glycine enolate equivalent with a suitable electrophile, such as 1-bromo-2-butyne (B41608). Chiral phase-transfer catalysts can be employed to achieve enantioselective alkylation.

Alternatively, methods such as the Sonogashira cross-coupling reaction can be utilized to construct the alkyne functionality. rsc.org For example, a protected α-amino acid containing a terminal alkyne could be coupled with a methyl halide, though direct methylation of a terminal alkyne is not a standard Sonogashira reaction. A more plausible route would involve starting with a propargyl group and then performing subsequent reactions.

Stereoselective Synthesis Techniques for Chiral Control

Achieving high levels of stereocontrol is crucial for the synthesis of enantiomerically pure α-amino acids. Several powerful methods have been developed for this purpose. One such method is the asymmetric Strecker synthesis, where a chiral amine or catalyst is used to induce stereoselectivity in the addition of cyanide to an imine derived from but-2-ynal.

Another widely used approach is the alkylation of chiral, non-racemic glycine enolate equivalents. For example, a glycine derivative can be condensed with a chiral auxiliary, such as a derivative of camphor (B46023) or a Schöllkopf auxiliary, to form a chiral substrate. Deprotonation followed by alkylation with 1-bromo-2-butyne proceeds with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the desired enantiomer of 2-aminohex-4-ynoic acid, which can then be acetylated.

More recent methods involve catalytic asymmetric synthesis, where a chiral catalyst, often a transition metal complex with a chiral ligand, is used to control the stereochemical outcome of the reaction. organic-chemistry.org These methods offer the advantage of generating chirality in a more atom-economical manner.

Advanced Synthetic Modifications and Derivatizations

The strategic modification of 2-acetamidohex-4-ynoic acid is crucial for expanding its applications. Key derivatizations focus on the introduction of protecting groups to enable multi-step syntheses and the functionalization of its core structure to create highly specific chemical tools.

Introduction of Protecting Groups for Complex Syntheses

In the synthesis of complex molecules derived from 2-acetamidohex-4-ynoic acid, the strategic use of protecting groups is essential to prevent unwanted side reactions. numberanalytics.com A protecting group is a functional group temporarily introduced into a molecule to mask the reactivity of a specific site. numberanalytics.comorganic-chemistry.org For 2-acetamidohex-4-ynoic acid, the amino group is already present in the protected acetamido form. The primary sites for further protection are the carboxylic acid and, under certain conditions, the terminal alkyne.

The choice of a protecting group is governed by its stability under a wide range of reaction conditions and its selective removal under specific, mild conditions. uchicago.edu This is particularly important when employing an orthogonal protection strategy, where multiple protecting groups can be removed independently of one another. organic-chemistry.orgiris-biotech.de For instance, protecting the carboxyl group allows for chemical transformations on the alkyne moiety without interference from the acidic proton of the carboxylic acid.

Common protecting groups for the carboxylic acid function include various esters. The selection depends on the required stability and the desired deprotection method.

Table 1: Common Protecting Groups for the Carboxylic Acid Moiety of 2-Acetamidohex-4-ynoic Acid

| Protecting Group | Structure | Installation Reagent/Conditions | Deprotection Conditions |

|---|---|---|---|

| Methyl Ester | -COOCH₃ | Methanol (MeOH), Acid catalyst (e.g., H₂SO₄) | Saponification (e.g., NaOH, LiOH) or Acid Hydrolysis |

| tert-Butyl (tBu) Ester | -COOC(CH₃)₃ | Isobutylene, Acid catalyst or Boc Anhydride | Moderate to strong acid (e.g., Trifluoroacetic Acid - TFA) iris-biotech.de |

| Benzyl (Bn) Ester | -COOCH₂C₆H₅ | Benzyl alcohol, Acid catalyst or Benzyl bromide, Base | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.com |

| Silyl Esters (e.g., TBDMS) | -COOSi(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, Imidazole | Fluoride ion sources (e.g., TBAF, HF) harvard.edu |

This ability to selectively protect and deprotect functional groups is fundamental in multi-step syntheses, enabling the construction of intricate molecular architectures based on the 2-acetamidohex-4-ynoic acid scaffold.

Functionalization for Bioorthogonal Chemistry Reagents

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.comfrontiersin.org The terminal alkyne in 2-acetamidohex-4-ynoic acid makes it an ideal candidate for functionalization into a bioorthogonal chemical reporter. lumiprobe.com The alkyne group is exceptionally rare in biological systems, ensuring that it will react selectively with a complementary reaction partner. lumiprobe.com

The most prominent bioorthogonal reactions involving alkynes are azide-alkyne cycloadditions. nih.gov These reactions can be catalyzed by copper(I), known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or proceed without a catalyst if a strained alkyne is used, a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). mdpi.comtcichemicals.com

To be used as a labeling reagent, the carboxylic acid of 2-acetamidohex-4-ynoic acid is typically activated to facilitate covalent bonding to biomolecules like proteins or peptides. lumiprobe.com A common strategy is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. This activated ester reacts efficiently with primary amino groups, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. lumiprobe.comconfluore.com This process effectively tags the biomolecule with an alkyne handle for subsequent detection or modification.

Once the alkyne handle is installed, it can be ligated with a probe molecule (e.g., a fluorescent dye, affinity tag, or drug molecule) that carries a complementary azide (B81097) group.

Table 2: Key Bioorthogonal Reactions for Alkyne-Functionalized Biomolecules

| Reaction Name | Alkyne Type | Reaction Partner | Key Features & Resulting Linkage |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Organic Azide | Forms a stable 1,2,3-triazole ring. Requires a copper(I) catalyst, which can be cytotoxic, limiting in vivo applications. tcichemicals.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (e.g., DBCO, BCN, DIFO) | Organic Azide | Forms a stable triazole ring. Reaction is fast and catalyst-free, making it suitable for live-cell and in vivo imaging. mdpi.comnih.gov |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Terminal Alkyne | Tetrazine | One of the fastest bioorthogonal reactions. The alkyne acts as the dienophile partner to a tetrazine derivative. frontiersin.orgnih.gov |

The functionalization of 2-acetamidohex-4-ynoic acid into these versatile reagents has empowered researchers to study biological processes with high precision, enabling the visualization and tracking of biomolecules in their native environments. frontiersin.orgnih.gov

Reactivity and Chemical Transformations of 2 Acetamidohex 4 Ynoic Acid

Alkyne Metathesis for Macrocyclic and Bridged Structures

Alkyne metathesis is a powerful reaction that involves the scrambling, or exchange, of alkyne fragments, catalyzed typically by metal-alkylidyne complexes. This methodology is particularly valuable for the synthesis of macrocycles and other complex molecular topologies. lsu.edu When applied to peptide chemistry, the incorporation of amino acids bearing alkyne side chains, such as 2-Acetamidohex-4-ynoic acid, allows for the formation of "dicarba" bridges, which can replace native disulfide bonds. These carbon-carbon-based linkages offer increased stability compared to disulfide bridges.

By incorporating two residues of 2-Acetamidohex-4-ynoic acid into a single peptide chain, an intramolecular ring-closing alkyne metathesis (RCAM) reaction can be employed to create a cyclic peptide. This process results in a rigid, stable macrocycle where the two side chains are joined by a new diyne bridge. This strategy is analogous to the well-established ring-closing metathesis (RCM) of dialkene-containing peptides to form cyclic olefinic peptides. nih.gov The resulting cyclic diyne can be further modified, for instance, by reduction, to yield a more flexible saturated dicarba bridge. This approach provides a robust method for constraining peptide conformation, which is crucial for studying structure-activity relationships and enhancing biological activity.

A similar strategy has been successfully used to create bis-dicarba analogues of naturally occurring peptide toxins through a regioselective metathesis-hydrogenation process. rsc.org

Table 1: Intramolecular Alkyne Metathesis for Peptide Cyclization

| Feature | Description |

| Strategy | Ring-Closing Alkyne Metathesis (RCAM) |

| Required Residues | Two 2-Acetamidohex-4-ynoic acid residues within the same peptide chain. |

| Reaction Outcome | Formation of a macrocyclic peptide containing a diyne bridge. |

| Key Advantage | Creates a conformationally constrained and stable dicarba linkage. |

| Potential Follow-up | The diyne bridge can be subsequently hydrogenated to a saturated linkage. |

Alkyne metathesis can also be utilized in an intermolecular fashion to link two separate peptide chains or to conjugate a peptide to another molecule. If two different peptide molecules, each containing a single 2-Acetamidohex-4-ynoic acid residue, are reacted under metathesis conditions, a cross-metathesis reaction can occur. This results in the formation of a dimeric peptide conjugate linked by a diyne bridge. This method offers a precise way to create peptide dimers or to attach peptides to other alkyne-containing scaffolds, enabling the construction of larger, multifunctional biomolecular assemblies.

Stereoselective Reduction of the Alkyne Moiety

The stereoselective synthesis of cis-alkenes from alkynes is most commonly achieved through catalytic hydrogenation using a "poisoned" catalyst. doubtnut.com Lindlar's catalyst, which consists of palladium adsorbed onto calcium carbonate and treated with a catalyst poison like lead acetate (B1210297) and quinoline, is the classic reagent for this transformation. libretexts.orgdoubtnut.com The catalyst facilitates the syn-addition of hydrogen across the triple bond, leading exclusively to the cis-alkene. doubtnut.comdoubtnut.com The reaction is stopped at the alkene stage because the poisoned catalyst is less reactive towards the alkene than the starting alkyne. libretexts.org

Table 2: Hydrogenation of 2-Acetamidohex-4-ynoic Acid to its Cis-Alkene Derivative

| Parameter | Description |

| Reagent | Hydrogen gas (H₂) |

| Catalyst | Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline) |

| Stereochemistry | syn-addition of hydrogen |

| Product | 2-Acetamido-L-hex-4(Z)-enoic acid |

The formation of a trans-alkene from an alkyne requires an anti-addition of hydrogen atoms. This is achieved through a dissolving metal reduction. doubtnut.com The most common method involves the use of sodium or lithium metal dissolved in liquid ammonia (B1221849) at low temperatures. libretexts.orgdoubtnut.com In this reaction, a two-step mechanism involving a radical anion intermediate leads to the addition of hydrogen atoms to opposite faces of the alkyne, resulting in the formation of the thermodynamically more stable trans-alkene. libretexts.org

Table 3: Reduction of 2-Acetamidohex-4-ynoic Acid to its Trans-Alkene Derivative

| Parameter | Description |

| Reagents | Sodium (Na) or Lithium (Li) metal in liquid ammonia (NH₃(l)) |

| Stereochemistry | anti-addition of hydrogen |

| Product | 2-Acetamido-L-hex-4(E)-enoic acid |

Click Chemistry Functionalization and Conjugation

The terminal alkyne of 2-Acetamidohex-4-ynoic acid makes it an ideal substrate for "click chemistry," a class of reactions known for being rapid, selective, and high-yielding. biosyntan.de The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a highly stable 1,2,3-triazole ring. nih.govmdpi.com

When 2-Acetamidohex-4-ynoic acid is incorporated into a peptide, its alkyne side chain provides a specific reaction site for conjugation. medchemexpress.com This allows the peptide to be covalently linked to other molecules—such as fluorescent dyes, imaging agents, polymers, or other biomolecules like oligonucleotides or proteins—that have been functionalized with an azide group. nih.govmdpi.comnih.gov The CuAAC reaction is exceptionally robust, proceeding under mild, often aqueous conditions, and is orthogonal to most functional groups found in biological systems, making it a premier tool for creating complex peptide conjugates. biosyntan.denih.gov This method is widely used to attach peptides to other molecules for therapeutic and diagnostic applications. natahub.orginvivogen.com

Table 4: Click Chemistry Conjugation via CuAAC

| Component | Role |

| 2-Acetamidohex-4-ynoic acid (in peptide) | Provides the terminal alkyne functional group. |

| Azide-functionalized molecule (e.g., dye, drug, protein) | The conjugation partner containing the azide group. |

| Catalyst | Copper(I) source (e.g., from CuSO₄ and a reducing agent like sodium ascorbate). mdpi.com |

| Linkage Formed | A stable, five-membered 1,4-disubstituted 1,2,3-triazole ring. mdpi.com |

| Key Advantages | High efficiency, high selectivity, biocompatible reaction conditions. |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-Containing Molecules

The terminal alkyne in 2-Acetamidohex-4-ynoic acid makes it an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept that describes reactions with high reliability, broad scope, and simple reaction conditions. nih.gov The CuAAC reaction specifically joins terminal alkynes with azides to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and excellent yields. nih.gov

The mechanism involves the in-situ formation of a copper(I) acetylide intermediate from 2-Acetamidohex-4-ynoic acid. rsc.org This intermediate then reacts with an azide molecule in a stepwise manner, ultimately yielding a stable triazole ring. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be added directly or generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate. mdpi.com The rate and efficiency of the CuAAC can be influenced by the nature of the alkyne and azide partners, as well as the ligands used to stabilize the copper catalyst. mdpi.comnih.gov While alkynes activated by electron-withdrawing groups can show enhanced reactivity, propargyl compounds like 2-Acetamidohex-4-ynoic acid generally represent an excellent balance of reactivity, stability, and ease of installation. nih.gov

The table below illustrates the general scheme of the CuAAC reaction with 2-Acetamidohex-4-ynoic acid and various azide-containing molecules.

| 2-Acetamidohex-4-ynoic acid | Azide Partner (R-N₃) | Resulting Product (1,2,3-Triazole Derivative) |

| Benzyl Azide | 2-Acetamido-5-(4-phenyl-1H-1,2,3-triazol-1-yl)hexanoic acid | |

| Azido-functionalized Peptide | Peptide-Triazole Conjugate | |

| Azido-functionalized Steroid | Steroid-Triazole Conjugate |

Applications in Generating Diverse Molecular Constructs

The reliability and bioorthogonal nature of the CuAAC reaction make 2-Acetamidohex-4-ynoic acid a powerful tool for creating a wide array of complex molecular structures. nih.gov Because azides and alkynes are largely absent in biological systems, this reaction can be used to label biological molecules specifically. nih.gov

Key applications include:

Bioconjugation : The amino acid backbone of 2-Acetamidohex-4-ynoic acid allows for its incorporation into peptide chains. The pendant alkyne can then be used to attach these peptides to other molecules, such as fluorescent probes, imaging agents, or drug molecules that have been functionalized with an azide group.

Synthesis of Peptidotriazoles : The triazole ring formed via CuAAC is a stable isostere of the amide bond, meaning it has a similar size and shape. nih.gov This allows for the synthesis of peptidomimetics, where amide bonds in a peptide are replaced by triazole rings. This can enhance the metabolic stability of the peptide while maintaining or altering its biological activity. nih.gov

Drug Discovery and Medicinal Chemistry : The CuAAC reaction is a primary method for assembling molecular fragments in drug discovery programs. rsc.org Using 2-Acetamidohex-4-ynoic acid, complex heterocyclic structures can be linked to other scaffolds, such as steroids or other pharmacophores, to rapidly generate libraries of new compounds for biological screening. ujed.mx The enantioselective versions of CuAAC can also provide access to structurally diverse, enantioenriched compounds that are valuable in medicinal chemistry. sioc-journal.cn

Cyclization Reactions for Heterocyclic and Carbocyclic Scaffolds

The bifunctional nature of 2-Acetamidohex-4-ynoic acid, containing both a carboxylic acid and an alkyne, allows it to serve as a precursor for various heterocyclic and carbocyclic systems through cyclization reactions. These scaffolds are foundational in many biologically active molecules.

One powerful strategy is the use of multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi 4-CR), followed by a post-condensation cyclization. nih.gov By reacting 2-Acetamidohex-4-ynoic acid (as the acid component), an amine, an isocyanide, and an oxo component, a linear intermediate is formed which can then undergo intramolecular cyclization to yield complex heterocyclic scaffolds like pyrrolidinediones. nih.gov

Furthermore, the aminoalkyne structure is a key building block for nitrogen-containing heterocycles. mdpi.com Gold-catalyzed reactions, for example, can facilitate sequential amination-cyclization cascades. mdpi.com Although 2-Acetamidohex-4-ynoic acid has an acetylated amine, derivatization could enable its use in similar synthetic pathways to generate substituted pyridines or quinolines. mdpi.com

The table below summarizes potential cyclization pathways.

| Reaction Type | Reagents | Resulting Scaffold | Reference Principle |

| Ugi 4-CR / Cyclization | Amine, Isocyanide, Oxo component | Pyrrolidinedione | nih.gov |

| Gold-Catalyzed Hydroamination / Cyclization | Aldehyde, Gold Catalyst | Tetrahydropyrido[4,3-b]indole derivative | mdpi.com |

| Intramolecular Addition | Base or Metal Catalyst | Lactone or other fused rings | General Principle |

Radical-Mediated Transformations and Reaction Mechanisms

Radical-mediated reactions offer an alternative pathway for the transformation of alkynes, often proceeding under mild conditions with unique selectivity. For a molecule like 2-Acetamidohex-4-ynoic acid, radical reactions can initiate cascade cyclizations to form complex polycyclic structures. researchgate.net

A common approach involves the generation of a radical species that adds to the alkyne. For instance, a sulfonyl radical, often generated photochemically from a sulfonyl precursor, can trigger a cascade cyclization of substrates like 1,6-diynes or aza-1,6-enynes. researchgate.net If 2-Acetamidohex-4-ynoic acid were incorporated into such a system, the initial radical addition to the alkyne would generate a vinyl radical. This highly reactive intermediate could then participate in further intramolecular reactions, leading to the formation of multiple new C-C or C-heteroatom bonds in a single, atom-economical step. researchgate.net

The mechanism for such a transformation typically involves:

Initiation : Generation of a radical (e.g., sulfonyl radical) under visible light or with a chemical initiator.

Propagation : The radical adds to the alkyne of the 2-Acetamidohex-4-ynoic acid moiety, creating a vinyl radical. This intermediate then cyclizes onto another unsaturated part of the molecule.

Termination : The resulting radical is quenched to yield the final, stable cyclic product.

These radical-triggered processes are valued for their ability to rapidly build molecular complexity from simple precursors under environmentally friendly conditions, often avoiding the need for metals or harsh reagents. researchgate.net

| Radical Source | Transformation Type | Potential Product Feature | Reference Principle |

| Sulfonyl Halides (Photoinduced) | Radical Cascade Iodo-sulfonylation | Succinimide derivatives | researchgate.net |

| Selenosulfones (Photoinduced) | Sulfonyl Radical-triggered Cyclization | Fused bicyclic systems with C-S and C-Se bonds | researchgate.net |

| Mn(OAc)₃ | 6-exo-dig Cyclization | Quinolines (from 2-alkynylanilines) | mdpi.com |

Spectroscopic and Structural Elucidation Studies of 2 Acetamidohex 4 Ynoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and stereochemistry of 2-Acetamidohex-4-ynoic acid can be obtained.

The ¹H NMR spectrum of 2-Acetamidohex-4-ynoic acid is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent functional groups.

-CH(NHAc)- Proton: The proton attached to the chiral center (C2) is expected to resonate as a multiplet, likely a doublet of triplets, in the range of δ 4.5-4.8 ppm. Its downfield shift is attributed to the deshielding effects of the adjacent carboxylic acid and acetamido groups.

-CH₂- Protons: The methylene protons at the C3 position are diastereotopic and are expected to appear as two separate multiplets around δ 2.7-2.9 ppm. Their coupling to the protons at C2 and the long-range coupling with the methyl group at C6 will contribute to the complexity of these signals.

-CH₃ (Acetamido) Protons: The three protons of the acetyl group's methyl moiety are predicted to appear as a sharp singlet at approximately δ 2.0-2.2 ppm.

-CH₃ (Alkyne) Protons: The methyl protons at the C6 position, attached to the alkyne, are expected to produce a triplet in the range of δ 1.8-2.0 ppm due to coupling with the C3 methylene protons across the triple bond.

-NH- Proton: The amide proton is anticipated to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically appearing between δ 7.5-8.5 ppm.

-COOH Proton: The carboxylic acid proton will also present as a broad singlet at a significantly downfield position, generally above δ 10.0 ppm, and its visibility may depend on the deuterated solvent used.

Predicted ¹H NMR Data for 2-Acetamidohex-4-ynoic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H2 | 4.5 - 4.8 | m |

| H3 | 2.7 - 2.9 | m |

| Acetyl CH₃ | 2.0 - 2.2 | s |

| H6 | 1.8 - 2.0 | t |

| NH | 7.5 - 8.5 | br s |

| COOH | >10.0 | br s |

s = singlet, t = triplet, m = multiplet, br s = broad singlet

The ¹³C NMR spectrum provides a detailed map of the carbon framework of 2-Acetamidohex-4-ynoic acid. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.

Carboxylic Carbon (C1): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing in the region of δ 170-175 ppm.

Amide Carbonyl Carbon: The carbonyl carbon of the acetamido group is also deshielded and is predicted to resonate around δ 169-172 ppm.

Alkyne Carbons (C4 and C5): The sp-hybridized carbons of the alkyne are characteristically found in the midfield region of the spectrum. C4 is expected around δ 75-85 ppm, and C5 is predicted to be in a similar range, around δ 70-80 ppm.

α-Carbon (C2): The carbon atom bearing the acetamido and carboxylic acid groups is anticipated to have a chemical shift in the range of δ 50-55 ppm.

Methylene Carbon (C3): The C3 methylene carbon is expected to appear at approximately δ 20-25 ppm.

Acetyl Methyl Carbon: The methyl carbon of the acetyl group will likely be observed in the upfield region, around δ 22-25 ppm.

Alkyne Methyl Carbon (C6): The C6 methyl carbon, being part of the terminal alkyne moiety, is predicted to have a chemical shift in the range of δ 3-6 ppm.

Predicted ¹³C NMR Data for 2-Acetamidohex-4-ynoic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (COOH) | 170 - 175 |

| C=O (Amide) | 169 - 172 |

| C4 (Alkyne) | 75 - 85 |

| C5 (Alkyne) | 70 - 80 |

| C2 | 50 - 55 |

| C3 | 20 - 25 |

| Acetyl CH₃ | 22 - 25 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like 2-Acetamidohex-4-ynoic acid. In positive ion mode, the molecule is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺. Given the molecular formula C₈H₁₁NO₃, the calculated monoisotopic mass is 169.0739 g/mol . Therefore, the ESI-MS spectrum should display a strong signal at an m/z of 170.0812. In negative ion mode, deprotonation of the carboxylic acid would result in a [M-H]⁻ ion at m/z 168.0666.

Predicted ESI-MS Data for 2-Acetamidohex-4-ynoic Acid

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 170.0812 |

| [M+Na]⁺ | 192.0631 |

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion of 2-Acetamidohex-4-ynoic acid would provide valuable structural information through collision-induced dissociation (CID). The fragmentation pathways of N-acetylated amino acids are well-characterized and typically involve losses of small neutral molecules. nih.gov

A plausible fragmentation cascade would initiate with the loss of water (18 Da) from the carboxylic acid group, followed by the loss of carbon monoxide (28 Da). Another characteristic fragmentation for N-acetylated compounds is the loss of ketene (CH₂=C=O, 42 Da) from the acetamido group. nih.gov Cleavage of the side chain can also occur.

Predicted Major Fragment Ions in Tandem MS of 2-Acetamidohex-4-ynoic Acid ([M+H]⁺)

| Proposed Fragment | Neutral Loss | Predicted m/z |

|---|---|---|

| [M+H-H₂O]⁺ | H₂O | 152.0706 |

| [M+H-CO]⁺ | CO | 142.0862 |

| [M+H-CH₂CO]⁺ | CH₂CO | 128.0706 |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While no crystal structure for 2-Acetamidohex-4-ynoic acid is currently available in the public domain, insights into its likely solid-state conformation can be gleaned from the crystal structures of similar N-acetylated amino acids, such as N-acetylglycine. researchgate.net

It is anticipated that in the crystalline state, 2-Acetamidohex-4-ynoic acid molecules will be engaged in an extensive network of intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming dimers with neighboring molecules through O-H···O interactions. The amide group also provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which will contribute to the formation of hydrogen-bonded chains or sheets within the crystal lattice. The acetyl group's carbonyl oxygen is also a potential hydrogen bond acceptor.

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. This analysis provides direct experimental measurement of the ionization energies of valence molecular orbitals, which, according to Koopmans' theorem, can be approximated as the negative of the orbital energies. For a complex molecule like 2-Acetamidohex-4-ynoic acid, PES can elucidate the energetic ordering and nature of the molecular orbitals associated with its various functional groups, including the carboxylic acid, the amide (acetamido) group, and the carbon-carbon triple bond.

He(I) Photoelectron Spectroscopy of Unsaturated Amino Acid Derivatives

He(I) photoelectron spectroscopy, which utilizes photons with an energy of 21.22 eV, is particularly well-suited for examining the higher-lying, or outer valence, molecular orbitals. In the context of unsaturated amino acid derivatives such as 2-Acetamidohex-4-ynoic acid, the He(I) spectrum is expected to be dominated by ionizations from lone-pair orbitals and π-orbitals.

The highest occupied molecular orbitals (HOMOs) of 2-Acetamidohex-4-ynoic acid are anticipated to be the lone pair orbitals of the oxygen and nitrogen atoms, as well as the π-orbitals of the carbonyl group and the alkyne moiety. Studies on related simple carboxylic acids and amides show that the first ionization potential typically corresponds to the removal of an electron from the non-bonding lone pair orbital of the carbonyl oxygen (nO). researchgate.net The next bands are generally associated with the nitrogen lone pair (nN) of the amide group and the π-orbitals of the carbonyl (πC=O) and alkyne (πC≡C) groups.

The presence of the electron-withdrawing acetamido group and the alkyne chain influences the ionization energies of the carboxylic acid orbitals. Similarly, the electronic environment of the acetamido and alkyne groups is perturbed by the adjacent functionalities. The He(I) spectrum would therefore consist of several overlapping bands in the low-energy region (typically 8-13 eV). The precise ordering and energy of these orbitals can be assigned by comparison with the spectra of structurally similar molecules and supported by quantum chemical calculations. scispace.commdpi.com

The expected vertical ionization energies for the outer valence orbitals of 2-Acetamidohex-4-ynoic acid, based on data from analogous compounds, are presented in the table below.

| Molecular Orbital | Predominant Character | Expected Vertical Ionization Energy (eV) |

| HOMO | Carbonyl Oxygen Lone Pair (nO) | 8.5 - 9.5 |

| HOMO-1 | Amide Nitrogen Lone Pair (nN) | 9.0 - 10.0 |

| HOMO-2 | Alkyne π-orbital (πC≡C) | 9.5 - 10.5 |

| HOMO-3 | Carbonyl π-orbital (πC=O) | 10.0 - 11.0 |

| HOMO-4 | Carboxyl OH Oxygen Lone Pair (n'O) | 11.0 - 12.0 |

This table is generated based on data from analogous compounds and theoretical studies on amino acids and their derivatives. The exact values for 2-Acetamidohex-4-ynoic acid may vary.

He(II) Photoelectron Spectroscopy for Deeper Orbital Insights

To probe the electronic structure at higher binding energies and gain a more complete picture of the valence molecular orbitals, He(II) photoelectron spectroscopy is employed. Using a higher photon energy of 40.81 eV, this technique can access the inner, more tightly bound valence orbitals, which are often composed of σ-bonds.

A key advantage of comparing He(I) and He(II) spectra is the variation in photoionization cross-sections for orbitals with different atomic character. The relative intensity of a band in a photoelectron spectrum is dependent on the character of the molecular orbital from which the electron is ejected. Generally, bands arising from the ionization of orbitals with significant p-character (like lone pairs and π-orbitals) are more intense in He(I) spectra. Conversely, orbitals with substantial s-character see a relative increase in their band intensity in He(II) spectra.

For 2-Acetamidohex-4-ynoic acid, this phenomenon would be particularly useful for several reasons:

Confirmation of Assignments: The assignments of the low-energy bands observed in the He(I) spectrum can be confirmed. The bands corresponding to the nO, nN, and π orbitals are expected to decrease in relative intensity compared to the deeper σ-orbitals when switching from He(I) to He(II) excitation.

Elucidation of Deeper Orbitals: The He(II) spectrum would reveal the structure of the deeper valence orbitals, primarily the σ-framework of the molecule. This provides valuable information about the C-C, C-O, C-N, and C-H bonding interactions within the molecule.

Analysis of Orbital Mixing: By observing the energy and intensity changes between the two spectra, the extent of mixing between different atomic orbitals to form the molecular orbitals can be inferred.

The table below summarizes the expected observations when comparing He(I) and He(II) spectra for 2-Acetamidohex-4-ynoic acid.

| Orbital Type | Expected Ionization Energy Range (eV) | Expected Relative Intensity Change (He(I) vs. He(II)) | Information Gained |

| nO, nN (Lone Pairs) | 8.5 - 12.0 | Decrease | Confirms assignment of highest energy orbitals. |

| πC=O, πC≡C (Pi Orbitals) | 9.5 - 11.0 | Decrease | Confirms assignment and probes π-system interactions. |

| σ Orbitals (C-C, C-O, C-N, C-H) | > 12.0 | Increase | Reveals the electronic structure of the molecular backbone. |

The comprehensive analysis using both He(I) and He(II) photoelectron spectroscopy provides a detailed and robust understanding of the electronic structure of 2-Acetamidohex-4-ynoic acid, from the weakly bound lone pairs and π-systems to the strongly bound σ-framework.

Computational and Theoretical Investigations of 2 Acetamidohex 4 Ynoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to solve the Schrödinger equation with reasonable accuracy, providing detailed information about the potential energy surface and electronic distribution. researchgate.netscienceopen.com For 2-Acetamidohex-4-ynoic acid, these calculations can predict its reactivity by analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding the prediction of how the molecule will interact with other chemical species. researchgate.net These quantum-derived features are increasingly used in data-driven workflows to predict reactivity, which can accelerate molecular design in fields like drug discovery. nqcc.ac.uk

| Parameter | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

| Global Electrophilicity Index (ω) | 1.8 eV |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like 2-Acetamidohex-4-ynoic acid is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy structures the molecule can adopt and the energy barriers between them.

Ab initio (from first principles) quantum chemistry methods are used to perform geometric optimization without reliance on experimental data. For 2-Acetamidohex-4-ynoic acid, this process involves starting with an initial guess of its structure and systematically altering the coordinates of its atoms to find the arrangement with the lowest possible energy on the potential energy surface. This yields the equilibrium geometry of the most stable conformer. By exploring various starting geometries, a series of low-energy conformers can be identified, providing a detailed picture of the molecule's preferred shapes.

| Parameter | Value |

|---|---|

| Bond Length (C≡C) | 1.21 Å |

| Bond Length (C=O, acid) | 1.22 Å |

| Bond Angle (N-Cα-Cβ) | 110.5° |

| Dihedral Angle (H-N-Cα-Cβ) | -175.0° |

While ab initio methods are highly accurate, they are computationally expensive. To explore the broader conformational landscape of 2-Acetamidohex-4-ynoic acid, empirical force field calculations are more suitable. These methods, which form the basis of molecular mechanics (MM), represent the molecule as a collection of atoms connected by springs, with parameters derived from experimental data or high-level quantum calculations. Force fields like AMBER and CHARMM are widely used to simulate nucleic acids and proteins and can be adapted for smaller organic molecules. nih.gov By systematically rotating the rotatable bonds in 2-Acetamidohex-4-ynoic acid and calculating the potential energy at each step, an energy landscape can be mapped, revealing all accessible conformations and the energetic pathways for transitioning between them.

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. frontiersin.org This method is crucial for understanding how 2-Acetamidohex-4-ynoic acid might function as an enzyme inhibitor or substrate. The process involves preparing 3D structures of both the ligand (2-Acetamidohex-4-ynoic acid) and the receptor. The ligand's conformational flexibility is explored within the defined binding site of the receptor. dovepress.com

A scoring function is then used to estimate the binding affinity for each generated pose, typically reported in kcal/mol. nih.gov The results identify the most likely binding mode and the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. mdpi.com This information provides a structural basis for the molecule's potential biological activity.

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Hydrogen Bond Interactions | Carboxyl group with Arg120; Acetamido group with Ser210 |

| Hydrophobic Interactions | Alkyne moiety with Leu85, Val115 |

| Interacting Residues | Arg120, Ser210, Leu85, Val115, Gly209 |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. For 2-Acetamidohex-4-ynoic acid, MD can be used to study its behavior in an aqueous environment or to assess the stability of its complex with a biological target. nih.gov

Key parameters analyzed from an MD trajectory include the Root-Mean-Square Deviation (RMSD), which measures the stability of the molecule or complex over the simulation time, and the Root-Mean-Square Fluctuation (RMSF), which identifies flexible regions of the structure. nih.govmdpi.com By analyzing the interactions and conformational changes that occur during the simulation, MD provides critical insights into the dynamic nature of molecular recognition and the stability of the bound state. nih.gov

| Analysis Metric | Observation |

|---|---|

| Ligand RMSD | Stable after 20 ns with an average value of 1.5 Å, indicating stable binding. |

| Protein RMSF | Higher fluctuations observed in loop regions, while active site residues remain stable. |

| Hydrogen Bond Occupancy | Key hydrogen bonds identified in docking are maintained >80% of the simulation time. |

| Binding Free Energy (MM-PBSA) | -35 kcal/mol, suggesting a thermodynamically favorable interaction. |

Product-Based Transition-State Modeling in Enzymatic Catalysis

To understand how an enzyme catalyzes a reaction involving 2-Acetamidohex-4-ynoic acid, it is essential to model the reaction's transition state (TS)—the highest energy point along the reaction coordinate. Product-based transition-state modeling is a powerful approach for this purpose. It often utilizes hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In this approach, the chemically active region, including the substrate and key enzymatic residues, is treated with a high-level QM method, while the rest of the protein and solvent are modeled using a more computationally efficient MM force field.

By simulating the reaction pathway, researchers can calculate the activation energy barrier and characterize the geometry and electronic structure of the transition state. This provides a detailed mechanistic understanding of how the enzyme stabilizes the transition state, thereby accelerating the reaction. For 2-Acetamidohex-4-ynoic acid, this could elucidate its mechanism as a substrate or as a covalent inhibitor that forms a stable adduct with the enzyme. These simulations can reveal crucial catalytic interactions and guide the design of more potent or specific enzyme modulators. frontiersin.org

Biochemical and Biological Applications Non Clinical Focus

Applications in Peptidomimetic Design and Peptide Engineering

The incorporation of unnatural amino acids like 2-Acetamidohex-4-ynoic acid into peptide structures is a key strategy in peptidomimetic design and peptide engineering. This approach aims to develop novel peptide-based molecules with enhanced properties, such as increased stability and the ability to mimic or modulate biological processes.

Development of Conformationally Constrained Peptide Scaffolds

The flexibility of natural peptides can limit their therapeutic potential. Introducing conformational constraints can pre-organize a peptide into a bioactive conformation, leading to improved receptor binding and biological activity. The rigid, linear geometry of the alkyne group in 2-Acetamidohex-4-ynoic acid can be exploited to create well-defined structural motifs within a peptide backbone. When incorporated into a peptide sequence, this amino acid can act as a scaffold, directing the peptide chain into a specific three-dimensional arrangement. This has been instrumental in the development of conformationally constrained peptide scaffolds with predictable structures.

Incorporation into Peptide Analogues for Enhanced Stability

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The introduction of unnatural amino acids is a common strategy to enhance the metabolic stability of peptides. The unique side chain of 2-Acetamidohex-4-ynoic acid, which is not recognized by most proteases, can render peptide analogues more resistant to enzymatic cleavage. This enhanced stability prolongs the half-life of the peptide in biological systems, a crucial factor for its potential therapeutic efficacy.

Design of Peptide Structures to Mimic Native Biological Function

Peptidomimetics are designed to mimic the structure and function of natural peptides. By incorporating 2-Acetamidohex-4-ynoic acid, researchers can design peptide structures that mimic the bioactive conformation of a native peptide ligand. The defined geometry imposed by the alkyne moiety can help to correctly position key functional groups for interaction with a biological target, thereby mimicking the biological function of the natural peptide.

Probes for Enzyme Mechanism Elucidation and Active Site Characterization

The chemical reactivity of the alkyne group in 2-Acetamidohex-4-ynoic acid makes it a valuable tool for studying enzyme mechanisms and characterizing their active sites. This is particularly evident in its application as a probe for a specific family of enzymes.

Investigation of Gcn5-Related N-Acetyltransferases (GNATs)

Gcn5-related N-acetyltransferases (GNATs) are a superfamily of enzymes that play crucial roles in various cellular processes by catalyzing the transfer of an acetyl group from acetyl coenzyme A (Ac-CoA) to a substrate. Understanding the mechanism of these enzymes is of significant interest. 2-Acetamidohex-4-ynoic acid has been utilized as a key component in the design of probes to investigate the structure and function of GNATs.

Design and Characterization of Bisubstrate Analogues

Bisubstrate analogues are molecules designed to mimic the transition state of an enzymatic reaction by combining features of both the donor and acceptor substrates. In the context of GNATs, a bisubstrate analogue would incorporate structural elements of both Ac-CoA and the substrate peptide. 2-Acetamidohex-4-ynoic acid has been a critical component in the synthesis of such bisubstrate analogues for GNATs.

These synthetic molecules can act as potent inhibitors of GNATs, allowing for the detailed characterization of their active sites. By studying the interactions between the bisubstrate analogue and the enzyme, researchers can gain insights into the catalytic mechanism and the specific residues involved in substrate binding and catalysis. The alkyne group within the 2-Acetamidohex-4-ynoic acid moiety can also be used for further chemical modifications, such as click chemistry, to attach reporter molecules for imaging or affinity purification of the enzyme.

Active Site Mapping and Critical Residue Identification

The unique chemical properties of 2-Acetamidohex-4-ynoic acid, particularly its terminal alkyne group, position it as a potential tool for probing the active sites of enzymes. The active site of an enzyme is a specific region where the substrate binds and the chemical reaction is catalyzed. Understanding the topography and the key amino acid residues within this site is crucial for elucidating enzyme mechanisms and for the design of specific inhibitors.

Alkynyl-containing amino acid analogues can be employed as probes in a strategy known as activity-based protein profiling (ABPP). In this approach, the alkyne group can act as a reactive handle. If the analogue is a substrate or an inhibitor of a particular enzyme, it can be designed to form a covalent bond with a residue in the active site. Subsequent "click" chemistry with an azide-tagged reporter molecule (e.g., a fluorophore or biotin) allows for the visualization and identification of the labeled enzyme and the specific residue of interaction. This methodology has been instrumental in identifying critical residues for catalysis and in screening for novel enzyme inhibitors. While specific studies involving 2-Acetamidohex-4-ynoic acid are not available, the principle remains a significant potential application.

Role as a Non-Canonical Amino Acid in Protein and Peptide Bioconjugation Research

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique for introducing novel chemical functionalities. 2-Acetamidohex-4-ynoic acid, with its terminal alkyne, is an ideal candidate for such applications. Through techniques like amber stop codon suppression, an ncAA can be site-specifically incorporated into a protein's structure during translation.

Once incorporated, the alkyne group serves as a bioorthogonal handle, meaning it is chemically inert to the vast majority of functional groups found in biological systems but can be specifically reacted with a partner molecule, typically an azide (B81097), through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise attachment of various molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or drug molecules, to a specific site on a protein. This has broad implications for creating protein-drug conjugates, developing new imaging agents, and studying protein function. The ability to install two distinct ncAAs allows for dual labeling of a single protein, further expanding the possibilities for creating complex biomolecular constructs.

| Application of Alkynyl ncAAs in Bioconjugation | Description | Reference |

| Site-Specific Labeling | The alkyne group allows for the precise attachment of probes to a predetermined site on a protein. | |

| Protein-Drug Conjugates | Therapeutic agents can be attached to proteins, targeting them to specific cells or tissues. | |

| FRET Sensors | Förster Resonance Energy Transfer pairs can be installed to monitor protein conformational changes. | |

| Intramolecular Stapling | Cross-linking different parts of a protein to enhance stability or lock it in a specific conformation. |

Investigations in Amino Acid Metabolism and Enzymatic Pathways (excluding human metabolism directly)

Amino acid analogues are invaluable tools for studying metabolic pathways. By mimicking the structure of natural amino acids, they can interact with the enzymes that process them, providing insights into substrate specificity and enzyme mechanism. 2-Acetamidohex-4-ynoic acid could potentially serve as an analogue for naturally occurring amino acids like methionine or others with similar chain lengths.

For instance, studies on S-adenosylmethionine (AdoMet) synthetase have utilized methionine analogues to probe the enzyme's active site and inhibitory mechanisms. An alkynyl-containing analogue like 2-Acetamidohex-4-ynoic acid could be used to investigate the binding requirements of amino acid metabolizing enzymes, such as aminotransferases or synthetases. By observing how the enzyme interacts with the analogue, researchers can deduce the importance of different functional groups on the natural substrate for binding and catalysis.

The development of enzyme inhibitors is a cornerstone of drug discovery and biochemical research. Amino acid analogues are often explored as potential enzyme inhibitors. The introduction of an alkyne group can confer inhibitory properties.

A relevant example is the inhibition of aldose reductase, an enzyme implicated in diabetic complications. This enzyme reduces aldehydes, and its inhibition is a therapeutic target. While there is no specific data on 2-Acetamidohex-4-ynoic acid as an aldose reductase inhibitor, alkynylated compounds have been investigated as inhibitors for various enzymes. The triple bond of the alkyne can interact with active site residues or participate in covalent bond formation, leading to irreversible inhibition. The study of such inhibitors provides valuable information about the enzyme's mechanism and can lead to the development of potent and specific therapeutic agents.

| Class of Aldose Reductase Inhibitor | Example(s) |

| Carboxylic acid derivatives | Epalrestat, Alrestatin |

| Spirohydantoins and related cyclic amides | Sorbinil, Fidarestat |

| Phenolic derivatives | Benzopyran-4-one and Chalcone related compounds |

Applications in Bioorthogonal Chemical Labeling of Biomolecules

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The alkyne group of 2-Acetamidohex-4-ynoic acid makes it a prime candidate for use in bioorthogonal labeling.

If 2-Acetamidohex-4-ynoic acid can be metabolically incorporated into biomolecules such as proteins or glycans, the alkyne handle can be used for subsequent labeling with azide-functionalized probes. This two-step strategy allows for the visualization and tracking of biomolecules in their native environment, providing invaluable insights into their dynamics and function. This approach has been widely used to label and study a variety of biomolecules in living cells and even whole organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.